molecular formula C21H23N3O3S2 B2801105 N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683260-93-7

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2801105
CAS RN: 683260-93-7
M. Wt: 429.55
InChI Key: YCGULIBOXOQLFG-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized derivatives of similar compounds with the aim of evaluating their pro-apoptotic and anticancer activities. For instance, the synthesis of indapamide derivatives showed significant proapoptotic activity against melanoma cell lines, with compound SGK 266 exhibiting anticancer activity and inhibition of human carbonic anhydrase isoforms (Ö. Yılmaz et al., 2015) (source). Another study focused on N-1,3-benzothiazol-2-ylbenzamide derivatives, which demonstrated antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, with some compounds showing a notable proapoptotic effect (F. Corbo et al., 2016) (source).

Antimicrobial and Antibacterial Activity

Several studies have synthesized novel derivatives to evaluate their antimicrobial and antibacterial efficacy. For example, compounds bearing the benzothiazole moiety were investigated for their antibacterial evaluation, showing valuable results (Aziz‐ur‐Rehman et al., 2017) (source). Another study synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, which were tested for their in vitro antibacterial and antifungal activities, displaying promising results (E. Darwish et al., 2014) (source).

Synthesis and Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown the potential in developing selective class III electrophysiological agents, indicating the versatility of the core structure for developing compounds with cardiac electrophysiological activity (T. K. Morgan et al., 1990) (source).

Anticonvulsant Activity

A study reported the synthesis of benzothiazole coupled sulfonamide derivatives and their evaluation for anticonvulsant activity. Among the synthesized compounds, one showed potent anticonvulsant effects in a maximal electroshock model in mice, demonstrating the potential of such compounds in developing anticonvulsant therapies (S. Khokra et al., 2019) (source).

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-11-13-24(14-12-15)29(26,27)17-9-7-16(8-10-17)20(25)22-21-23(2)18-5-3-4-6-19(18)28-21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGULIBOXOQLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

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